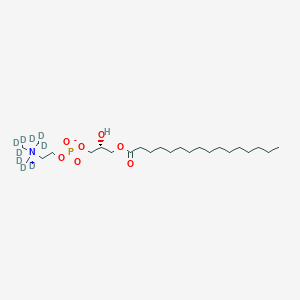
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Antifungal Applications
This compound is a key ingredient in the formulation of Amorolfine , which is used in antifungal medications . It’s particularly effective against a wide range of fungal pathogens affecting nails and skin, providing a therapeutic solution for conditions like onychomycosis.
ADMET Property Analysis
Researchers utilize this compound to analyze Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in drug candidates. Its structure allows for the study of molecular interactions within biological systems .
Phytochemical Research
In the field of phytochemistry, this molecule is used to understand the therapeutic actions of similar compounds found in Indian medicinal plants. It aids in the digitization and cheminformatics analysis of phytochemicals .
Drug-Likeness Scoring
This compound is used in computational models to calculate drug-likeness scores based on various scoring schemes. These scores help predict the success rate of drug candidates in the early stages of drug discovery .
Natural Product-Based Drug Discovery
It plays a role in accelerating natural product-based drug discovery. By providing a reference for chemical structure and biological activity, it helps in identifying potential drug candidates from natural sources .
Systems-Level Therapeutic Elucidation
Finally, this compound is instrumental in systems-level approaches to elucidate the mechanistic links between phytochemicals and their therapeutic actions. It’s an example of how traditional knowledge can be integrated with modern drug discovery processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves the synthesis of the morpholine ring followed by the addition of the 2-methyl-3-phenylpropyl group and the final addition of the hydrochloride salt.", "Starting Materials": [ "Morpholine", "2-Methyl-3-phenylpropanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "2,6-Dimethylpiperidine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of chloroacetylmorpholine. Morpholine is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form chloroacetylmorpholine.", "Step 2: Synthesis of 2,6-dimethylpiperidin-4-one. Chloroacetylmorpholine is reacted with 2,6-dimethylpiperidine in the presence of methanol to form 2,6-dimethylpiperidin-4-one.", "Step 3: Synthesis of 2-methyl-3-phenylpropylmorpholine. 2-Methyl-3-phenylpropanal is reacted with sodium borohydride in the presence of water to form 2-methyl-3-phenylpropanol. 2-methyl-3-phenylpropanol is then reacted with 2,6-dimethylpiperidin-4-one in the presence of ethyl acetate to form 2-methyl-3-phenylpropylmorpholine.", "Step 4: Synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride. 2-methyl-3-phenylpropylmorpholine is reacted with hydrochloric acid to form (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride." ] } | |
CAS番号 |
922734-43-8 |
分子式 |
C₁₆H₂₆ClNO |
分子量 |
283.84 |
同義語 |
(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







